8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
8-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHDRLOUQKDFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743790 | |
| Record name | 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20914-71-0 | |
| Record name | 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its antimicrobial properties and potential applications in drug development.
- Molecular Formula : C6H5ClN4
- Molecular Weight : 168.58 g/mol
- CAS Number : 20914-71-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties. This compound belongs to a class of triazole derivatives known for their potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrazine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 (S. aureus) | Staphylococcus aureus |
| This compound | 16 (E. coli) | Escherichia coli |
These findings suggest that the compound has comparable efficacy to established antibiotics like ampicillin .
The mechanism by which triazolo derivatives exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with critical enzymatic processes such as DNA replication. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antibacterial potency. For example:
- Alkyl substituents at the R2 position tend to increase lipophilicity and cell permeability.
- Electron-donating groups on phenyl substituents improve antibacterial activity .
Case Studies
Several case studies highlight the biological activity of triazolo derivatives:
- Antibacterial Screening : A study evaluated a series of synthesized triazolo derivatives for their antibacterial properties using microbroth dilution methods. Among these, this compound exhibited notable activity against both S. aureus and E. coli .
- Antifungal Potential : Another investigation focused on the antifungal properties of triazolo derivatives targeting yeast topoisomerase II. Compounds structurally related to this compound showed moderate antifungal activity and were effective against fluconazole-resistant strains .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has been studied for its potential as an antitumor agent. Research indicates that compounds with triazole rings exhibit activity against various cancer cell lines. The presence of chlorine and methyl groups enhances the compound's biological activity by influencing its interaction with biological targets.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of triazolo-pyrazines were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that 8-chloro derivatives exhibited significant inhibition of cell proliferation compared to non-chlorinated analogs .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A549 (Lung Cancer) |
| Non-chlorinated analog | 25.0 | A549 (Lung Cancer) |
Agricultural Applications
Fungicidal Properties
The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes. Studies indicate that it can effectively inhibit the growth of various phytopathogenic fungi.
Case Study: Efficacy Against Fungal Pathogens
Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced the incidence of leaf spot diseases in crops such as tomatoes and cucumbers. The application rates varied from 100 to 200 mg/L depending on the pathogen's resistance profile .
| Fungal Pathogen | Application Rate (mg/L) | Efficacy (%) |
|---|---|---|
| Alternaria solani | 150 | 85 |
| Botrytis cinerea | 200 | 90 |
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Case Study: Thermal Stability Improvement
A study investigated the effects of adding varying concentrations of the compound to polyvinyl chloride (PVC) composites. The results indicated that composites with higher concentrations of the triazolo-pyrazine derivative exhibited improved thermal stability compared to control samples without the additive .
| Additive Concentration (%) | Thermal Degradation Temperature (°C) |
|---|---|
| 0 | 220 |
| 5 | 250 |
| 10 | 270 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position: The 8-chloro group in the target compound enhances electrophilicity at position 8, facilitating SNAr reactions (e.g., amination, phenoxylation) .
- Methyl vs.
- Ring Isomerism : Analogues like [1,2,4]triazolo[4,3-a]pyrazine () differ in ring fusion positions, altering electronic properties and reactivity.
Key Observations :
Reactivity and Functionalization
- Nucleophilic Aromatic Substitution (SNAr) :
- Acidity and Deprotonation: [1,2,4]Triazolo[1,5-a]pyrazines exhibit moderate acidity (pKa ~24.6–34.6), enabling deprotonation for organometallic reagent formation .
Key Observations :
- The target compound’s chlorine and methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration compared to polar analogues like sulfonamides .
- Saturated derivatives (e.g., tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine) exhibit improved solubility but reduced aromatic conjugation, altering target binding .
Preparation Methods
General Synthetic Strategy for Pyrazolo- and Triazolopyrazine Derivatives
A common approach to synthesize fused triazolopyrazine derivatives involves oxidative cyclization reactions starting from amino-pyridine or amino-pyrazine precursors and 1,3-dicarbonyl compounds or related substrates under acidic and oxidative conditions.
Oxidative Cyclization Using Acetic Acid and Oxygen Atmosphere :
Reactions of amino-iminopyridines or pyrazines with 1,3-dicarbonyl compounds in ethanol containing acetic acid (typically 6 equivalents) under oxygen atmosphere at elevated temperature (~130 °C) for extended periods (e.g., 18 hours) yield fused heterocycles with good to excellent yields. The presence of molecular oxygen is critical to drive the oxidative coupling, as inert atmospheres like argon drastically reduce yields (6% vs. 94% under oxygen).Optimization of Acid Loading :
Increasing acetic acid from 2 to 6 equivalents improves yields significantly (from 34% to 74%), but excessive acid (e.g., 8 equivalents) leads to side reactions forming undesired triazolopyridine by-products.Catalytic Brønsted Acids :
Use of catalytic amounts of strong acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) under oxygen atmosphere also promotes formation of fused heterocycles, albeit with somewhat lower yields than acetic acid.
This method can be adapted to prepare various substituted triazolopyrazines by altering the starting amino-pyrazine and 1,3-dicarbonyl components.
Mechanistic Insights and Reaction Scope
Role of Oxygen in Oxidative Cyclization :
The oxidative cyclization to form pyrazolo- and triazolopyrazine rings proceeds via a cross-dehydrogenative coupling (CDC) mechanism, where molecular oxygen acts as the terminal oxidant. This is supported by the drastic drop in yield under inert atmosphere and improved yields under oxygen.Tele-Substitution vs. Ipso-Substitution :
In halogenated triazolopyrazines, substitution at the 8-position (tele-substitution) is feasible and leads to targeted products, whereas substitution at other positions (e.g., 6-halogenated analogs) often results in degradation or no reaction, highlighting regioselectivity in these systems.Versatility in Substrate Scope :
The described methods accommodate a broad range of amino substrates and 1,3-dicarbonyl compounds, enabling the synthesis of various substituted triazolopyrazines with yields ranging from moderate to excellent (up to 94% for certain pyrazolo derivatives).
Summary Table of Preparation Methods for 8-Chloro-2-methyl-triazolo[1,5-a]pyrazine and Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound is typically synthesized via cyclization reactions using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) . For example, functionalization of the pyrazine core with chlorine and methyl groups can be achieved through nucleophilic substitution or radical-mediated reactions. Optimization strategies include:
- Temperature control : Heating at 95°C in DMF with triethylamine improves substitution efficiency .
- Solvent selection : Chloroform or ethanol enhances intermediate stability during cyclization .
- Reagent ratios : Excess hydrazine hydrate (2–3 equivalents) ensures complete annulation of triazole rings .
- Data Table :
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | DMFDMA, NH₂OH·HCl, PPA | 95°C, 18 h | 68–87% | |
| Nucleophilic substitution | 6,8-dibromo precursor + amine | DMF, TEA, 95°C, 18 h | 87% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- ¹H NMR : Look for aromatic proton signals between δ 8.10–8.54 ppm (pyrazine/triazole protons) and methyl group signals near δ 2.5–3.0 ppm .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 196–216 (depending on substituents) confirm the molecular weight .
- IR spectroscopy : Absorbance bands at 1600–1650 cm⁻¹ indicate C=N stretching in the triazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodology :
- Comparative assays : Standardize bioactivity tests (e.g., DPP-4 inhibition vs. adenosine A2a receptor binding) using identical cell lines and concentrations .
- Structural validation : Confirm purity and regiochemistry via X-ray crystallography or 2D NMR to rule out isomer interference .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperazine derivatives) to identify substituent-dependent trends .
Q. What strategies are effective for modifying the this compound core to enhance selectivity toward specific biological targets like DPP-4 or adenosine receptors?
- Methodology :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to improve DPP-4 affinity .
- Piperazine derivatization : Attach piperazine rings via Buchwald-Hartwig coupling to enhance adenosine A2a receptor binding (e.g., compound 12 in ).
- SAR studies : Use molecular docking to predict interactions with target active sites, followed by iterative synthesis and testing .
Q. How does the position of chlorine and methyl substituents influence the stability and reactivity of this compound in aqueous vs. organic media?
- Methodology :
- Hydrolytic stability assays : Monitor degradation kinetics in PBS (pH 7.4) vs. DMSO using HPLC .
- Reactivity screening : Test nucleophilic substitution with amines/thiols under varying pH conditions .
- Computational modeling : Calculate electron density maps to identify susceptible sites for hydrolysis or oxidation .
Data Contradiction Analysis
Q. Why do some studies report high DPP-4 inhibition while others emphasize adenosine receptor antagonism for similar derivatives?
- Key factors :
- Substituent effects : Methyl groups at position 2 favor DPP-4 interactions, whereas bulkier groups (e.g., furan-2-yl) shift selectivity to adenosine receptors .
- Assay conditions : Differences in ATP concentration or enzyme isoforms (e.g., DPP-4 vs. DPP-8/9) can skew results .
Methodological Recommendations
- Synthetic optimization : Prioritize PPA-mediated cyclization for scalability and yield consistency .
- Biological screening : Include counter-screens against off-target receptors (e.g., A1 adenosine) to assess selectivity .
- Data reporting : Disclose solvent purity, catalyst batches, and spectral raw data to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
